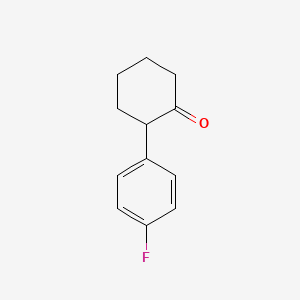

2-(4-Fluorophenyl)cyclohexanone

Overview

Description

2-(4-Fluorophenyl)cyclohexanone is a chemical compound that belongs to the class of arylcyclohexylamine drugs. It has a molecular formula of C12H13FO and a molecular weight of 192.23 g/mol This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is in turn bonded to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclohexanone involves several steps. One common method includes the Friedel-Crafts acylation of fluorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of fluorobenzene is coupled with a cyclohexanone derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)cyclohexanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

2-(4-Fluorophenyl)cyclohexanone can be compared with other similar compounds, such as:

4-Fluorophenylcyclohexane: Lacks the ketone functional group, leading to different chemical reactivity and biological activity.

4-Fluorophenylcyclohexanol: Contains a hydroxyl group instead of a ketone, resulting in different physical and chemical properties.

4-Fluorophenylcyclohexylamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Biological Activity

2-(4-Fluorophenyl)cyclohexanone is a cyclohexanone derivative characterized by a fluorinated phenyl group. Its molecular formula is CHFO, and it has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 192.23 g/mol

- Appearance : White crystalline solid

- Chemical Structure :

- Structure

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been observed to inhibit certain metabolic enzymes, which can lead to significant alterations in cellular functions. The compound may also exhibit effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Neuropharmacological Effects : Studies suggest that derivatives of cyclohexanones can interact with dopamine and serotonin transporters, potentially influencing mood and behavior .

- Enzyme Inhibition : The compound has shown promise as a carbonic anhydrase inhibitor, which is relevant for conditions like glaucoma and epilepsy.

- Anti-inflammatory Properties : As a PDE4 inhibitor, it may prevent the release of pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Dopamine Transporter Binding :

-

Carbonic Anhydrase Inhibition :

- In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase activity.

- This inhibition could be beneficial in managing conditions such as glaucoma, where carbonic anhydrase plays a crucial role in intraocular pressure regulation.

-

Pharmacological Profiling :

- A comprehensive pharmacological profile was developed for this compound, highlighting its potential as a therapeutic agent against neurological disorders.

- The compound's interactions with neurotransmitter systems were further elucidated through receptor binding assays.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Phenylcyclohexanone | Structure | Lacks fluorine; used in similar biological studies |

| 2-(3-Fluorophenyl)cyclohexanone | Structure | Different position of fluorine; varies reactivity |

| 2-(4-Chlorophenyl)cyclohexanone | Structure | Chlorine instead of fluorine; different pharmacological properties |

These comparisons illustrate how variations in substituents can influence the biological activity and chemical reactivity of related compounds.

Properties

IUPAC Name |

2-(4-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQMCCXBUGKEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517852 | |

| Record name | 2-(4-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-02-0 | |

| Record name | 2-(4-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.